molecular formula C7H15ClO3S B13644021 2-(Pentyloxy)ethane-1-sulfonyl chloride

2-(Pentyloxy)ethane-1-sulfonyl chloride

Cat. No.: B13644021
M. Wt: 214.71 g/mol
InChI Key: WAQSGMVSRZYNFV-UHFFFAOYSA-N
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Description

2-(Pentyloxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentyloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Pentyloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

C5H11OCH2CH2OH+ClSO3HC5H11OCH2CH2SO2Cl+H2O\text{C5H11OCH2CH2OH} + \text{ClSO3H} \rightarrow \text{C5H11OCH2CH2SO2Cl} + \text{H2O} C5H11OCH2CH2OH+ClSO3H→C5H11OCH2CH2SO2Cl+H2O

This reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and safety. Industrial production may also involve additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Pentyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide are used for hydrolysis reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

2-(Pentyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(Pentyloxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a similar reactivity profile.

    Ethanesulfonyl Chloride: Another sulfonyl chloride with a shorter alkyl chain.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

Uniqueness

2-(Pentyloxy)ethane-1-sulfonyl chloride is unique due to its specific alkyl chain length and the presence of the pentyloxy group, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where these specific properties are desired.

Properties

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

IUPAC Name

2-pentoxyethanesulfonyl chloride

InChI

InChI=1S/C7H15ClO3S/c1-2-3-4-5-11-6-7-12(8,9)10/h2-7H2,1H3

InChI Key

WAQSGMVSRZYNFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCS(=O)(=O)Cl

Origin of Product

United States

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